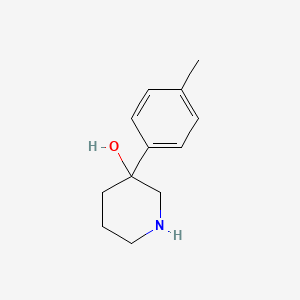

3-(p-Tolyl)piperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-3-5-11(6-4-10)12(14)7-2-8-13-9-12/h3-6,13-14H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMRWGFGTXVBJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCCNC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 P Tolyl Piperidin 3 Ol

Reactions at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring of 3-(p-Tolyl)piperidin-3-ol is a secondary amine, making it nucleophilic and basic. This allows for a variety of reactions that modify the heterocyclic core, primarily through the formation of new bonds at the nitrogen atom.

The nucleophilic nitrogen can readily participate in N-alkylation and N-acylation reactions, which are fundamental for introducing substituents onto the piperidine ring.

N-Alkylation involves the reaction of the secondary amine with an alkylating agent, typically an alkyl halide, in the presence of a base. The base neutralizes the hydrogen halide formed during the reaction, driving it to completion. This process converts the secondary amine into a tertiary amine, significantly altering the compound's physical and chemical properties. Common alkylating agents include methyl iodide and benzyl (B1604629) bromide. The reaction is generally performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Table 1: Representative N-Alkylation Reactions

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl Iodide (CH₃I) | K₂CO₃ | DMF | 1-Methyl-3-(p-tolyl)piperidin-3-ol |

| Benzyl Bromide (BnBr) | Et₃N | Acetonitrile | 1-Benzyl-3-(p-tolyl)piperidin-3-ol |

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This transformation is typically achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640). A tertiary amine base, such as triethylamine (B128534) or pyridine (B92270), is often used to scavenge the acidic byproduct (e.g., HCl). N-acylation converts the basic amine into a neutral amide, which can have a profound effect on the molecule's biological activity and reactivity.

Table 2: Representative N-Acylation Reactions

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acetyl Chloride | Triethylamine | Dichloromethane | 1-(3-Hydroxy-3-(p-tolyl)piperidin-1-yl)ethan-1-one |

| Benzoyl Chloride | Pyridine | THF | (3-Hydroxy-3-(p-tolyl)piperidin-1-yl)(phenyl)methanone |

While less common than N-alkylation or N-acylation, the piperidine ring can theoretically undergo rearrangement reactions leading to ring contraction or expansion under specific conditions.

Ring Contraction: A potential pathway for ring contraction involves photochemical reactions of N-acyl derivatives. nih.gov For instance, an N-aroyl derivative of this compound could undergo a Norrish Type II reaction. This process would involve intramolecular hydrogen atom abstraction from a carbon adjacent to the nitrogen by the excited carbonyl group, leading to a diradical intermediate. Subsequent C-N bond cleavage and recombination could yield a substituted pyrrolidine (B122466) (a five-membered ring). nih.gov However, the substitution pattern at the C3 position of this compound would likely influence the feasibility and outcome of such a reaction compared to simpler piperidine systems.

Ring Expansion: Ring expansion of a piperidine ring is generally not a facile process. Such transformations often require specific functionalities or bicyclic precursors that facilitate rearrangement. For example, ring expansion of smaller rings, such as pyrrolidines, can be used to synthesize piperidines. rsc.org In the context of this compound itself, a direct ring expansion to a seven-membered ring (azepane) would require a significant skeletal reorganization, for which there is limited precedent without the introduction of additional reactive groups.

Reactions Involving the Hydroxyl Group at C3

The tertiary hydroxyl group at the C3 position is a key functional handle for derivatization, though its reactivity is influenced by significant steric hindrance from the adjacent p-tolyl group and the piperidine ring.

Esterification: The tertiary alcohol can be converted to an ester by reaction with an acylating agent. Due to steric hindrance, forcing conditions may be required compared to primary or secondary alcohols. The reaction is typically carried out using a highly reactive acyl chloride or acid anhydride in the presence of a nucleophilic catalyst or a strong base. This modification masks the polar hydroxyl group, increasing the lipophilicity of the molecule.

Table 3: Potential Esterification Reactions

| Reagent | Catalyst/Base | Product |

|---|---|---|

| Acetyl Chloride | Pyridine | 3-(p-Tolyl)piperidin-3-yl acetate |

Etherification: The formation of an ether from a tertiary alcohol can be challenging due to competing elimination reactions. A common method, the Williamson ether synthesis, would involve deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form a sterically hindered alkoxide. Subsequent reaction with an alkyl halide would yield the corresponding ether. The choice of reaction conditions is critical to favor substitution over the more likely elimination pathway.

Table 4: Potential Etherification Reactions

| Reagent 1 | Reagent 2 | Product |

|---|---|---|

| NaH | Methyl Iodide | 3-Methoxy-3-(p-tolyl)piperidine |

Oxidation: The tertiary nature of the hydroxyl group in this compound prevents its oxidation to a ketone under standard conditions, as this would require the cleavage of a carbon-carbon bond. Application of strong oxidizing agents (e.g., potassium permanganate (B83412), chromic acid) would likely lead to degradation of the molecule, potentially involving cleavage of the piperidine ring.

Reduction (Deoxygenation): The hydroxyl group can be removed through a deoxygenation reaction to yield 3-(p-tolyl)piperidine. A common laboratory method for this transformation is the Barton-McCombie deoxygenation. This two-step process involves first converting the alcohol to a thiocarbonyl derivative (such as a xanthate ester), which is then reduced using a radical initiator (e.g., AIBN) and a radical chain carrier (e.g., tributyltin hydride). Alternatively, the alcohol could be converted into a good leaving group (like a tosylate) and subsequently reduced with a strong hydride source like lithium aluminum hydride (LiAlH₄).

Table 5: Deoxygenation (Reduction) of the C3-Hydroxyl Group

| Reaction Name | Key Reagents | Product |

|---|---|---|

| Barton-McCombie | 1. NaH, CS₂, MeI 2. Bu₃SnH, AIBN | 3-(p-Tolyl)piperidine |

The tertiary alcohol functionality is susceptible to acid-catalyzed dehydration. libretexts.orglibretexts.org Treatment of this compound with a strong protic acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and heat typically leads to an elimination reaction. masterorganicchemistry.com

The reaction proceeds via an E1 mechanism. The hydroxyl group is first protonated to form a good leaving group (water). Loss of water generates a relatively stable tertiary carbocation at the C3 position. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom (C2 or C4), resulting in the formation of a double bond. This process leads to a mixture of tetrahydropyridine (B1245486) isomers. According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene is generally the major product, although a mixture is expected.

Table 6: Products of Acid-Catalyzed Dehydration

| Acid Catalyst | Conditions | Major Product | Minor Product |

|---|---|---|---|

| H₂SO₄ (conc.) | Heat | 5-(p-Tolyl)-1,2,3,4-tetrahydropyridine | 3-(p-Tolyl)-1,2,5,6-tetrahydropyridine |

Reactivity of the p-Tolyl Moiety

The p-tolyl group, a benzene (B151609) ring substituted with a methyl group, is a crucial component of this compound, influencing its electronic and steric properties. The reactivity of this moiety is primarily centered around electrophilic aromatic substitution on the ring and functionalization of the benzylic methyl group.

The p-tolyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methyl group. This activation directs incoming electrophiles primarily to the ortho and para positions relative to the methyl group. However, since the piperidin-3-ol substituent is already at the para position, electrophilic attack will be directed to the positions ortho to the methyl group (positions 2' and 6' of the tolyl ring). libretexts.orglibretexts.org

The piperidin-3-ol substituent, being a bulky group, may exert some steric hindrance, potentially influencing the regioselectivity of the substitution. The nitrogen atom of the piperidine ring can be protonated under acidic conditions, which are common for many electrophilic aromatic substitution reactions. A protonated piperidinium (B107235) group would act as a deactivating, meta-directing group, thereby complicating the reactivity profile. Therefore, protection of the piperidine nitrogen may be necessary to achieve predictable outcomes in electrophilic aromatic substitution.

Common electrophilic aromatic substitution reactions that could be applied to the p-tolyl moiety of this compound include nitration, halogenation, Friedel-Crafts alkylation, and acylation. The specific conditions for these reactions would need to be carefully optimized to account for the presence of the tertiary alcohol and the piperidine ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the p-Tolyl Moiety of this compound

| Reaction Type | Electrophile | Expected Major Product(s) |

| Nitration | NO₂⁺ | 3-(2-Nitro-4-methylphenyl)piperidin-3-ol |

| Bromination | Br⁺ | 3-(2-Bromo-4-methylphenyl)piperidin-3-ol |

| Friedel-Crafts Acylation | RCO⁺ | 3-(2-Acyl-4-methylphenyl)piperidin-3-ol |

Note: The table assumes that the piperidine nitrogen is appropriately protected to prevent deactivation of the aromatic ring.

The benzylic methyl group of the p-tolyl moiety is susceptible to functionalization through oxidation and halogenation reactions. These transformations provide a pathway to introduce a variety of functional groups, further diversifying the chemical structure.

Oxidation: The benzylic C-H bonds of the methyl group can be oxidized to form a carboxylic acid, an aldehyde, or an alcohol, depending on the oxidizing agent and reaction conditions. mdpi.com Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid would typically lead to the formation of the corresponding benzoic acid derivative. Milder or more selective oxidizing agents could potentially yield the benzaldehyde (B42025) or benzyl alcohol derivatives.

Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator, can be employed to introduce a halogen atom onto the benzylic position. wikipedia.org This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. The resulting benzyl halide is a versatile intermediate that can undergo various nucleophilic substitution reactions.

Investigating Ring Conformation and Stability during Reactions

The piperidine ring of this compound is expected to adopt a chair conformation to minimize steric strain. In this conformation, the substituents can occupy either axial or equatorial positions. The large p-tolyl group would strongly prefer an equatorial position to avoid 1,3-diaxial interactions. The hydroxyl group at the C3 position could be either axial or equatorial, and the preferred conformation would depend on a balance of steric and electronic factors, including the possibility of intramolecular hydrogen bonding. acs.org

During chemical reactions, the conformation of the piperidine ring can influence the accessibility of the reactive sites and the stereochemical outcome. For instance, in reactions involving the tertiary alcohol, the approach of a reagent may be favored from the less sterically hindered face of the ring. The stability of the chair conformation is significant, and transformations are likely to proceed through intermediates that maintain this low-energy conformation. Ring inversion is possible, but the high energetic cost of placing the p-tolyl group in an axial position makes one chair conformation significantly more stable than the other.

Stereochemical Outcomes of Chemical Transformations

The C3 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Chemical transformations occurring at this stereocenter or at other positions on the piperidine ring can have significant stereochemical consequences.

Reactions involving the tertiary alcohol, such as dehydration or substitution, could proceed through carbocationic intermediates. The stereochemical outcome of such reactions would depend on the facial selectivity of the subsequent nucleophilic attack on the planar carbocation. The presence of the bulky p-tolyl group would likely direct the incoming nucleophile to the opposite face, leading to a high degree of stereocontrol.

Transformations on the piperidine ring itself, such as N-alkylation or reactions at the α-carbons, can also be influenced by the existing stereochemistry at C3. The p-tolyl and hydroxyl groups can direct the approach of reagents, leading to diastereoselective outcomes. For example, the alkylation of the piperidine nitrogen would likely occur from the less hindered face of the molecule. researchgate.net

Stereochemistry and Conformational Analysis of 3 P Tolyl Piperidin 3 Ol

Conformational Preferences of the Piperidine (B6355638) Ring

The conformational landscape of the piperidine ring in 3-(p-Tolyl)piperidin-3-ol is primarily dictated by the energetic favorability of specific spatial arrangements of its atoms. This landscape is not static, but rather a dynamic equilibrium of various conformers.

The piperidine ring, much like its carbocyclic counterpart cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogens on adjacent carbon atoms are in a staggered arrangement, which reduces repulsive interactions. For this compound, two principal chair conformers are possible, differing in the axial or equatorial orientation of the p-tolyl group, with the hydroxyl group consequently also being axial or equatorial.

While the chair form is the most stable, deviations can occur. In instances of significant steric strain, the ring may adopt higher-energy conformations such as the boat or twist-boat forms. For N-nitroso piperidines with bulky substituents, for example, an equilibrium mixture of boat forms has been observed. ias.ac.in The presence of two bulky groups on the C3 carbon of this compound could potentially lead to a small population of non-chair conformers, although the chair form is expected to be overwhelmingly dominant.

| Conformation | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Chair | 0 (most stable) | Staggered C-H bonds, minimized angle and torsional strain. |

| Twist-Boat | ~5.5 (for cyclohexane) | More flexible than the chair form, relieves some steric strain from the boat form. masterorganicchemistry.com |

| Boat | ~6.5 (for cyclohexane) | Significant steric hindrance from "flagpole" interactions. masterorganicchemistry.com |

The interconversion between the two chair conformations of a piperidine ring does not occur directly but proceeds through a series of higher-energy intermediate conformations. This process, known as ring inversion or a chair flip, follows a pseudorotational pathway. The energy barrier for this process in unsubstituted cyclohexane is approximately 11 kcal/mol. libretexts.org

Influence of Substituents on Ring Conformation

The conformational equilibrium of the piperidine ring in this compound is profoundly influenced by the steric and electronic properties of the 3-hydroxyl and 3-(p-tolyl) substituents.

The hydroxyl group at the C3 position can exert both steric and electronic effects. Sterically, the hydroxyl group is relatively small, but its preference for an axial or equatorial position will depend on other interactions. In 4-substituted piperidines, the conformational free energies of a hydroxyl group are similar to those in analogous cyclohexanes. nih.gov

Electronically, the hydroxyl group is polar and can participate in hydrogen bonding. Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the piperidine ring could potentially stabilize a particular conformation. For this to occur, the geometry of the ring and the orientation of the hydroxyl group must allow for a favorable distance and angle between the hydrogen of the hydroxyl group and the lone pair of the nitrogen.

The p-tolyl group is significantly bulkier than the hydroxyl group and its steric demands are a major determinant of the conformational preference. Generally, bulky substituents on a six-membered ring prefer to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C2 and C4. Therefore, it is highly probable that the chair conformation with the p-tolyl group in the equatorial position is the more stable conformer of this compound.

Electronically, the p-tolyl group is an aromatic system. While primarily influencing the molecule through steric bulk, it can also engage in non-covalent interactions. The electronic nature of the aryl group can influence the properties of the molecule, but its direct impact on the piperidine ring conformation is likely secondary to its steric size.

The conformational dynamics of this compound are a result of the interplay between the hydroxyl and p-tolyl groups. With the bulky p-tolyl group strongly favoring the equatorial position, the hydroxyl group would consequently occupy the axial position in the most stable chair conformer.

This arrangement, however, introduces a 1,3-diaxial interaction between the axial hydroxyl group and the axial hydrogens at C5 and the nitrogen lone pair (depending on its orientation). The energetic cost of this interaction must be weighed against the steric preference of the p-tolyl group. Computational studies on analogous 3-substituted piperidines could provide a more quantitative understanding of the energy differences between the possible conformers.

| Conformer | p-Tolyl Position | Hydroxyl Position | Predicted Relative Stability | Key Interactions |

|---|---|---|---|---|

| Chair 1 | Equatorial | Axial | More Stable | Bulky p-tolyl group in the favored equatorial position; potential 1,3-diaxial interaction of the axial -OH. |

| Chair 2 | Axial | Equatorial | Less Stable | Significant 1,3-diaxial interactions involving the bulky axial p-tolyl group. |

Isomerism and Diastereomeric Relationships

The structure of this compound, featuring a chiral center at the C3 position and a flexible piperidine ring, gives rise to stereoisomerism. The presence of the hydroxyl and p-tolyl groups on the same carbon atom of the piperidine ring results in the existence of enantiomers.

Analysis of Diastereomeric Ratios

Specific diastereomeric ratios for this compound are not extensively documented in the reviewed literature. However, the synthesis of analogous 3-aryl-3-piperidinol derivatives often results in the formation of diastereomers, particularly when another substituent is present on the piperidine ring. The ratio of these diastereomers is influenced by the reaction conditions and the steric hindrance imposed by the substituents. For instance, in related N-acylpiperidines, the orientation of a substituent at the 2-position can be influenced by allylic strain, affecting the conformational preferences and, consequently, the diastereomeric outcome of reactions nih.gov. The piperidine ring typically adopts a chair conformation, and the relative orientation of substituents (axial vs. equatorial) dictates the diastereomeric relationship.

Enantiomeric Purity Assessment (where applicable for chiral centers)

As this compound possesses a chiral center at C3, it can exist as a pair of enantiomers, (R)-3-(p-Tolyl)piperidin-3-ol and (S)-3-(p-Tolyl)piperidin-3-ol. The assessment of enantiomeric purity is critical in chiral chemistry. While specific methods for this compound are not detailed, techniques commonly employed for analogous chiral piperidine derivatives include chiral High-Performance Liquid Chromatography (HPLC) and the use of chiral resolving agents. For instance, in the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives, diastereomers were synthesized using a chiral auxiliary and then separated, followed by hydrogenolysis to yield the pure enantiomers mdpi.comnih.gov. This approach allows for the determination and separation of enantiomers, leading to materials with high enantiomeric purity.

Experimental Techniques for Conformational and Stereochemical Elucidation

A variety of sophisticated experimental techniques are employed to determine the precise stereochemistry and conformational preferences of piperidine-containing molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical analysis of cyclic compounds like this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and the relative orientation of substituents.

In piperidine systems, the coupling constants (J-values) between adjacent protons are particularly informative for determining their dihedral angles and thus the ring conformation. For example, a large coupling constant between two vicinal axial protons (J_ax,ax) is typically observed in a chair conformation, while smaller coupling constants are seen for axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) interactions nih.gov. The chemical shifts of the piperidine ring protons and carbons are also sensitive to the orientation of the p-tolyl and hydroxyl groups. The relative configuration of substituents can be further confirmed by Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space ipb.pt. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are instrumental in assigning all proton and carbon signals unambiguously researchgate.net.

Table 1: Representative NMR Data for Substituted Piperidines

| Nucleus | Chemical Shift Range (ppm) | Coupling Constants (Hz) | Structural Information |

|---|---|---|---|

| ¹H (axial) | Typically upfield | J_ax,ax ≈ 10-13 | Indicates chair conformation |

| ¹H (equatorial) | Typically downfield | J_ax,eq ≈ 2-5 | Differentiates axial/equatorial protons |

Note: This table provides generalized data for substituted piperidines, as specific data for this compound is not available.

Single Crystal X-ray Diffraction Studies of Related Structures

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers nih.gov. While a crystal structure for this compound has not been reported, studies on related piperidine derivatives demonstrate the utility of this technique.

For example, the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate revealed that the piperidine ring adopts a chair conformation nih.gov. Similarly, a study on 3-phenyl-1,2,4-triazolo[3,4-h]-1,3,4-thiaza-11-crown-4, which contains a heterocyclic ring, confirmed its conformation through X-ray analysis mdpi.com. In the case of 3-(piperidin-3-yl)-1H-indole derivatives, single crystal X-ray crystallography was used to determine the molecular structure and absolute configuration of the enantiomers nih.gov. These examples highlight how X-ray diffraction could be used to unambiguously determine the solid-state conformation and stereochemistry of this compound.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For chiral compounds like the enantiomers of this compound, CD spectroscopy can be used to determine the absolute configuration and to study conformational changes in solution.

A study on 3-hydroxypiperidines demonstrated that CD measurements, guided by a piperidine helicity rule, can provide the correct sign of the Cotton effect, which in turn supports conformational and configurational assignments rsc.org. The application of CD spectroscopy to the enantiomers of this compound would be expected to show mirror-image spectra, allowing for their differentiation and the assessment of enantiomeric purity. The technique is particularly sensitive to the spatial arrangement of chromophores relative to the chiral center.

Computational and Theoretical Investigations of 3 P Tolyl Piperidin 3 Ol

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular properties. For 3-(p-Tolyl)piperidin-3-ol, these investigations focus on determining the most stable arrangement of its atoms and the energy associated with its various conformations.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry of organic compounds. The geometry optimization process for this compound involves finding the lowest energy arrangement of its atoms, which corresponds to its most stable structure.

This calculation is typically performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines theoretical exactness with empirical parameters to achieve high accuracy. scirp.orgnih.gov The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point on the potential energy surface is located. For this compound, the piperidine (B6355638) ring is expected to adopt a stable chair conformation to minimize steric strain. The substituents—the p-tolyl group and the hydroxyl group at the C3 position—can exist in either axial or equatorial positions. DFT calculations can determine which of these conformers is energetically more favorable. Studies on similar piperidine structures confirm that DFT is a reliable method for establishing these structural parameters. psgcas.ac.innih.gov

The accuracy of any DFT calculation is highly dependent on the chosen basis set, which is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d,p) basis set is a commonly used Pople-style basis set that provides a good balance between computational cost and accuracy for organic molecules. inpressco.comnih.gov

The notation can be broken down as follows:

6-31G : This indicates that the core atomic orbitals are described by a single function composed of 6 primitive Gaussian functions, while the valence orbitals are split into two functions (an inner part with 3 primitives and an outer part with 1 primitive) to allow for more flexibility.

(d,p) : These are polarization functions. The 'd' function is added to heavy (non-hydrogen) atoms, and the 'p' function is added to hydrogen atoms. These functions allow for the distortion of atomic orbital shapes, which is crucial for accurately describing chemical bonds and non-covalent interactions, particularly in a molecule containing polar bonds (C-N, C-O, O-H) and an aromatic system like this compound.

The choice of the 6-31G(d,p) basis set is critical for obtaining a reliable optimized geometry and accurate electronic properties. Using a less sophisticated basis set might fail to correctly predict the subtle energetic differences between conformers, while a much larger basis set could be computationally prohibitive without offering a significant improvement in accuracy for a molecule of this size.

Following geometry optimization, a vibrational frequency analysis is performed to characterize the stationary point found. This calculation serves two primary purposes:

Confirmation of a True Minimum: A true energy minimum (a stable conformation) will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state rather than a stable conformer. inpressco.com

Calculation of Thermodynamic Properties: The calculated frequencies are used to determine the zero-point vibrational energy (ZPVE), thermal corrections to energy, and entropy. These values are essential for comparing the relative stabilities of different conformers (e.g., axial vs. equatorial) by calculating their Gibbs free energies.

For this compound, the analysis would involve comparing the Gibbs free energies of the conformers where the p-tolyl group is in the axial versus the equatorial position. The conformer with the lower energy is predicted to be the more abundant species at equilibrium. Such analyses have been successfully applied to other substituted piperidines to determine their most stable forms. nih.govresearchgate.net

| Conformer (p-Tolyl Position) | Relative Electronic Energy (kcal/mol) | Relative ZPVE (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|---|

| Equatorial | 0.00 | 0.00 | 0.00 | Most Stable |

| Axial | +2.10 | -0.05 | +2.05 | Less Stable |

Note: The data in this table is hypothetical and serves to illustrate the expected outcome of such an analysis, with the equatorial conformer generally being more stable due to reduced steric hindrance.

Electronic Structure Analysis

The analysis of the electronic structure provides information about how electrons are distributed within the molecule and how the molecule is likely to react. This is achieved by examining its molecular orbitals and electrostatic potential.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscirp.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A molecule with a high-energy HOMO is more willing to donate electrons, making it a better nucleophile. For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring and the nitrogen and oxygen atoms.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A molecule with a low-energy LUMO is a better electron acceptor, making it a better electrophile. The LUMO is likely distributed over the piperidine ring structure.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. aimspress.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and easily polarizable. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 4.90 |

Note: The data is illustrative, based on typical values for similar aromatic and heterocyclic compounds calculated by DFT methods. scirp.orgaimspress.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. rsc.org It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other charged species and for identifying sites of nucleophilic and electrophilic attack. nih.govresearchgate.net

The color scheme typically follows this convention:

Red: Represents regions of the most negative electrostatic potential. These are electron-rich areas, often associated with lone pairs on electronegative atoms like oxygen and nitrogen. These sites are susceptible to electrophilic attack. In this compound, red regions would be expected around the oxygen of the hydroxyl group and the nitrogen of the piperidine ring.

Blue: Represents regions of the most positive electrostatic potential. These are electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms. These sites are susceptible to nucleophilic attack. For the target molecule, the hydrogen atom of the hydroxyl group (O-H) and the hydrogen on the nitrogen atom (N-H) would be the most positive regions.

Green/Yellow: Represents regions of intermediate or near-zero potential, typically found over nonpolar parts of the molecule like the carbon backbone and the tolyl ring's methyl group.

The MEP map for this compound would clearly illustrate the nucleophilic character of the heteroatoms and the electrophilic nature of the acidic protons, providing a comprehensive picture of its reactive behavior. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and intramolecular interactions, which are crucial for understanding molecular stability. In the case of this compound, NBO analysis would provide insights into the electronic structure and the stabilizing effects of hyperconjugative interactions.

The primary interactions of interest involve the delocalization of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis-type NBOs. For this compound, significant donor-acceptor interactions are expected to occur between the lone pair of the nitrogen atom (nN) and the antibonding orbitals (σ*) of adjacent C-C and C-H bonds, as well as between the lone pairs of the oxygen atom (nO) and adjacent antibonding orbitals.

A hypothetical NBO analysis would likely reveal the following key interactions and their stabilization energies (E(2)):

| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) | Interaction Type |

| n(N) | σ(C2-C3) | ~2.5 - 4.0 | Lone pair delocalization |

| n(N) | σ(C6-C5) | ~2.5 - 4.0 | Lone pair delocalization |

| n(O) | σ(C3-C(Tolyl)) | ~1.5 - 3.0 | Lone pair delocalization |

| π(C-C) of Tolyl | σ(C3-N) | ~0.5 - 1.5 | π to σ* delocalization |

| σ(C2-H) | π(C-C) of Tolyl | ~0.3 - 1.0 | σ to π delocalization |

Note: The values in this table are illustrative estimates based on typical values for similar systems and are not the result of actual calculations on this compound.

Natural Atomic Charges and Charge Distribution

The distribution of electron density within this compound is a key determinant of its chemical reactivity and intermolecular interactions. Natural Population Analysis (NPA) is a method used to calculate the natural atomic charges on each atom, providing a more chemically intuitive picture of charge distribution compared to other methods like Mulliken population analysis.

In this compound, the electronegative nitrogen and oxygen atoms are expected to carry significant negative charges. The nitrogen atom in the piperidine ring will draw electron density from the adjacent carbon and hydrogen atoms. The hydroxyl group's oxygen atom will be the most electronegative atom in the molecule, exhibiting a substantial negative charge.

The p-tolyl group, while largely nonpolar, will have a subtle influence on the charge distribution. The methyl group is weakly electron-donating, which will slightly increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to the methyl group. The carbon atom of the piperidine ring attached to the p-tolyl group (C3) will likely have a slightly positive charge due to the electron-withdrawing effects of the attached oxygen and the aromatic ring.

A hypothetical table of selected natural atomic charges for this compound is presented below:

| Atom | Hypothetical Natural Atomic Charge (e) |

| N1 | -0.6 to -0.8 |

| O | -0.7 to -0.9 |

| H (on O) | +0.4 to +0.5 |

| C3 | +0.2 to +0.4 |

| C (ipso, on Tolyl) | -0.1 to +0.1 |

| C (para, on Tolyl) | -0.15 to -0.05 |

| H (on N) | +0.3 to +0.4 |

Note: These values are estimations based on the expected electronic effects of the functional groups and are not derived from specific quantum chemical calculations on this molecule.

This charge distribution indicates that the nitrogen and oxygen atoms are the primary sites for electrophilic attack, while the hydrogen atom of the hydroxyl group is the most acidic proton. The subtle variations in charge on the p-tolyl ring can influence its interaction with other molecules.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses of the electron density that provide a powerful visualization of chemical bonding and electron localization in a molecule. researchgate.net These methods allow for a clear distinction between core, bonding, and non-bonding (lone pair) electrons.

For this compound, an ELF analysis would reveal basins of high electron localization corresponding to the covalent bonds (C-C, C-N, C-H, C-O, O-H) and the lone pairs on the nitrogen and oxygen atoms. The ELF topology would show attractor positions within these basins, with the number of attractors and their arrangement providing a detailed picture of the bonding. For instance, C-H and N-H bonds would show a single attractor, while the lone pair on the nitrogen would also be represented by a distinct basin of high localization.

The LOL analysis provides a complementary view, with high values of LOL indicating regions where electrons are highly localized. In the context of this compound, the LOL map would highlight the covalent bonds and the regions of the lone pair electrons on the nitrogen and oxygen atoms. The π-system of the p-tolyl ring would be visualized as a region of delocalized electrons above and below the plane of the ring.

Both ELF and LOL are valuable for understanding the nature of chemical bonds. araproceedings.com For example, the shape and localization of the basins can provide information about the polarity and strength of the bonds. In this compound, the C-N and C-O bonds would show basins shifted towards the more electronegative nitrogen and oxygen atoms, respectively, indicating their polar nature. The analysis would also visualize the spatial arrangement of the lone pair on the nitrogen, which is crucial for its role as a hydrogen bond acceptor and its influence on the conformational preferences of the piperidine ring.

Conformational Energy Landscape Exploration

Potential Energy Surface Scans

The conformational flexibility of the piperidine ring is a central aspect of the stereochemistry of this compound. A potential energy surface (PES) scan is a computational technique used to explore the different conformations of a molecule and their relative energies. scispace.comresearchgate.net For this molecule, PES scans would typically involve systematically rotating key dihedral angles, such as those within the piperidine ring and the bond connecting the p-tolyl group to the ring.

The piperidine ring can adopt several conformations, with the chair conformation generally being the most stable. However, boat and twist-boat conformations are also possible and represent transition states or higher energy minima on the PES. The presence of the bulky p-tolyl group and the hydroxyl group at the C3 position will significantly influence the relative energies of these conformations.

A PES scan would likely investigate the interconversion between different chair conformations, where the substituents are either in axial or equatorial positions. For this compound, two primary chair conformations are possible: one with the p-tolyl group in an axial position and the hydroxyl group in an equatorial position, and the other with the p-tolyl group equatorial and the hydroxyl group axial. Due to the steric bulk of the p-tolyl group, the conformation with this group in the equatorial position is expected to be significantly lower in energy.

The PES scan would also map out the energy barriers for ring inversion, providing insights into the conformational dynamics of the molecule. The results of such a scan would be crucial for understanding which conformations are predominantly populated at a given temperature and how the molecule might interact with biological targets.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in a more realistic environment, such as in a solvent. nih.govdntb.gov.ua MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. This allows for the exploration of the conformational landscape and the study of dynamic processes that are not accessible through static calculations. dntb.gov.ua

An MD simulation of this compound in a solvent like water would reveal how the solvent molecules interact with the solute and influence its conformational preferences. The hydrogen bonding interactions between water and the hydroxyl and amino groups of the piperidine ring would be explicitly modeled, providing a more accurate picture of the molecule's behavior in an aqueous environment.

The simulation would allow for the observation of conformational transitions, such as ring flips between different chair conformations. By analyzing the trajectory, one can calculate the free energy landscape of the molecule, which includes the effects of both enthalpy and entropy. This can provide a more complete understanding of the relative populations of different conformers in solution.

Furthermore, MD simulations can be used to study the flexibility of the molecule and the correlations in the motions of different parts of the molecule. This information is valuable for understanding how the molecule might adapt its shape upon binding to a receptor or enzyme.

Prediction of Spectroscopic Parameters (beyond basic identification)

Computational chemistry methods, particularly Density Functional Theory (DFT), can be used to predict a variety of spectroscopic parameters for this compound with a high degree of accuracy. researchgate.netresearchgate.net These predictions go beyond simple identification and can provide detailed insights into the molecule's electronic structure and vibrational modes.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that can be compared with experimental data to confirm the structure and assign the resonances. Furthermore, these calculations can help to understand the relationship between the molecule's conformation and its NMR spectrum. For example, the chemical shifts of the protons on the piperidine ring are highly sensitive to their axial or equatorial orientation.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for the infrared (IR) and Raman spectra of this compound can be computed using DFT. This allows for a detailed assignment of the experimental vibrational bands to specific molecular motions. For instance, the calculations can distinguish between the stretching and bending modes of the N-H, O-H, C-H, and C-C bonds. This information can be used to study the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. These calculations provide information about the energies of the electronic transitions and their corresponding oscillator strengths. This can help to understand the nature of the electronic excitations, such as π→π* transitions within the p-tolyl ring and n→σ* transitions involving the lone pairs of the nitrogen and oxygen atoms.

A hypothetical table of predicted spectroscopic data is presented below:

| Spectroscopic Parameter | Predicted Value Range | Notes |

| ¹H NMR Chemical Shift (δ, ppm) | 0.5 - 8.0 | Protons on the piperidine ring will have distinct shifts depending on their axial/equatorial position. Aromatic protons will appear in the 7.0-7.5 ppm range. |

| ¹³C NMR Chemical Shift (δ, ppm) | 20 - 150 | The carbon bearing the hydroxyl and tolyl groups (C3) will have a characteristic shift. Aromatic carbons will be in the 120-140 ppm range. |

| IR Vibrational Frequency (cm⁻¹) | 3200 - 3500 (O-H, N-H stretch), 2800 - 3000 (C-H stretch) | The position and shape of the O-H and N-H stretching bands can provide information on hydrogen bonding. |

| UV-Vis Absorption (λmax, nm) | ~200-220, ~260-280 | Expected π→π* transitions of the p-tolyl group. |

Note: These are generalized predictions based on the functional groups present in the molecule.

Theoretical Insights into Reactivity and Selectivity

Computational methods are also pivotal in understanding the chemical reactivity and predicting the outcome of chemical reactions.

Reaction Mechanism Prediction via Transition State Modeling

Computational chemistry allows for the detailed exploration of reaction mechanisms by locating and characterizing the transition states of elementary reaction steps. For the synthesis or reactions of this compound, transition state modeling could elucidate the preferred reaction pathways and explain observed stereoselectivities.

By calculating the activation energies for different possible routes, the most favorable mechanism can be identified. This approach provides a molecular-level understanding of the reaction, which is often difficult to obtain through experimental means alone. For instance, in a potential synthesis of this compound, modeling could help to understand the facial selectivity of an attack on a precursor molecule.

Derivatization Strategies and Scaffold Applications of 3 P Tolyl Piperidin 3 Ol

Design and Synthesis of Novel Analogues

The development of novel analogues based on the 3-(p-Tolyl)piperidin-3-ol scaffold hinges on systematic structural modifications designed to tune its physicochemical and biological properties. These modifications can be guided by rational design principles and an understanding of substituent effects.

Rational design of analogues of this compound involves strategic modifications to its core structure to achieve desired properties. The primary sites for modification are the piperidine (B6355638) nitrogen, the p-tolyl ring, and the tertiary hydroxyl group.

N-Substitution: The secondary amine of the piperidine ring is a key site for derivatization. Alkylation, acylation, or arylation at this position can significantly alter the compound's polarity, basicity, and steric profile. For instance, introducing a long alkyl chain could increase lipophilicity, while adding a basic side chain could enhance water solubility or introduce a new receptor interaction site.

Aromatic Substitution: The p-tolyl group offers another locus for modification. Introducing electron-donating or electron-withdrawing groups onto the aromatic ring can modulate the electronic properties of the entire molecule. This can influence intramolecular interactions and the reactivity of the nearby hydroxyl group.

Hydroxyl Group Modification: The tertiary alcohol can be esterified, etherified, or replaced altogether. Such changes can serve to introduce new functional groups, act as a protecting group during synthesis, or alter the molecule's hydrogen-bonding capabilities. Elimination of the hydroxyl group to form an enamine is another pathway to create a reactive intermediate for further synthesis. nih.gov

Computational tools can aid in this process by predicting how structural changes might affect properties like binding affinity to a biological target, solubility, or metabolic stability.

The utility of the this compound scaffold is directly influenced by the electronic and steric effects of its substituents. A systematic exploration of these effects is crucial for developing analogues with tailored chemical properties.

Electronic Effects: Modifying the p-tolyl ring with electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can alter the pKa of the piperidine nitrogen and the reactivity of the hydroxyl group. For example, electron-withdrawing groups on the aryl ring can decrease the basicity of the piperidine nitrogen through inductive effects.

Steric Effects: The size of the substituent on the piperidine nitrogen can influence the molecule's conformation and its ability to interact with other molecules. Bulky N-substituents may hinder certain reactions while enabling others by locking the piperidine ring into a specific chair conformation.

The following table illustrates hypothetical modifications to the this compound scaffold and their predicted impact on key chemical properties.

| Modification Site | Substituent (R) | Predicted Effect on Basicity (pKa) | Predicted Effect on Lipophilicity (LogP) | Potential Utility |

| Piperidine Nitrogen | -CH₃ | Slight Increase | Increase | General synthetic intermediate |

| Piperidine Nitrogen | -(CH₂)₂OH | Decrease | Decrease | Increased aqueous solubility |

| p-Tolyl Ring (ortho) | -OCH₃ | Negligible | Slight Increase | Modulating electronic properties |

| p-Tolyl Ring (ortho) | -CF₃ | Decrease | Significant Increase | Enhancing metabolic stability |

This compound as a Synthetic Intermediate

The inherent functionality of this compound—a secondary amine, a tertiary alcohol, and an aromatic ring—makes it a versatile intermediate for the synthesis of more complex molecules.

The strategic placement of functional groups in this compound allows it to serve as a key building block for constructing fused or bridged polycyclic systems. The formation of such complex architectures often relies on leveraging quaternary carbon centers to guide reaction pathways and simplify subsequent synthetic steps. nih.govnih.gov

Intramolecular cyclization reactions are a primary method for building these systems. For example, by first attaching a suitable electrophilic side chain to the piperidine nitrogen, a subsequent intramolecular reaction with the aryl ring (e.g., a Friedel-Crafts alkylation) could lead to a fused polycyclic structure. Similarly, the tertiary alcohol could be converted into a leaving group to facilitate cyclization via an intramolecular Sₙ2 reaction with a nucleophilic N-substituent, creating a bridged system. Multicomponent reactions offer another powerful strategy for rapidly building molecular complexity from simple piperidine precursors. researchgate.net

Beyond polycyclic systems, this compound is a valuable precursor for a variety of advanced heterocyclic scaffolds. The piperidine ring itself is a privileged scaffold, and this compound provides a starting point for its elaboration into other heterocyclic systems. nih.gov

Possible transformations include:

Spirocyclization: The tertiary alcohol can be oxidized to a ketone. Subsequent reaction at the alpha-carbon, followed by intramolecular cyclization involving the nitrogen atom, could yield spiro-piperidine systems.

Ring Expansion/Contraction: Under specific reaction conditions, piperidine derivatives can undergo ring expansion to form azepanes or ring contraction to form pyrrolidines, offering access to different classes of N-heterocycles.

Multicomponent Reactions: The secondary amine can participate in multicomponent reactions (MCRs), such as the Ugi or Mannich reactions, to append complex and diverse side chains, effectively using the piperidine as a scaffold to generate libraries of new heterocyclic compounds. researchgate.net

Synthesis of Fused Heterocycles: Derivatization of the piperidine nitrogen with a group containing another heteroatom could be followed by cyclization to form fused bicyclic systems, such as piperidino-pyrazines or piperidino-oxazines. nih.gov

Piperidine Derivatives as Core Components in Functional Materials Research

The applications of piperidine derivatives extend beyond pharmaceuticals into the realm of materials science. Their structural rigidity, chemical stability, and ability to be functionalized make them attractive components for creating novel functional materials.

Polymer Science: Piperidine-containing ligands have been successfully complexed to metal centers to create catalysts for ring-opening polymerization of lactide, a key process in producing biodegradable plastics. rsc.org The stereochemistry of the piperidine ligand can influence the properties of the resulting polymer.

Bioactive Films: Functionalized piperidines have been incorporated into polymer films, such as those made from sodium alginate and polyvinyl alcohol, to create materials with antimicrobial properties for potential use in drug delivery or medical device coatings. nih.gov

Nanomaterials: Piperidine moieties have been used to functionalize magnetic nanoparticles, such as Fe₃O₄ supported on graphene quantum dots. researchgate.net These hybrid materials can act as reusable, magnetically separable catalysts for organic reactions, combining the advantages of homogeneous and heterogeneous catalysis.

The this compound structure, with its combination of a heterocyclic amine and an aromatic group, offers a platform that could be explored for the development of new materials in these and other areas, such as organic electronics or corrosion inhibition.

Design of Ligands for Coordination Chemistry

The presence of both a nitrogen atom within the piperidine ring and an oxygen atom in the hydroxyl group makes this compound a promising candidate for the design of novel ligands for coordination chemistry. Derivatization of these functional groups can lead to a variety of ligand types with different coordination modes and electronic properties, suitable for complexing with a wide array of metal ions.

One primary derivatization strategy involves the functionalization of the secondary amine. N-alkylation or N-acylation can introduce additional donor atoms, transforming the parent molecule into a bidentate or even a multidentate ligand. For instance, reaction with a molecule containing a pyridine (B92270) or imidazole (B134444) moiety can yield N-substituted derivatives capable of forming stable chelate rings with transition metals. The steric bulk of the p-tolyl group at the 3-position can influence the coordination geometry around the metal center, potentially leading to complexes with unique catalytic or photophysical properties.

Another approach is the modification of the tertiary hydroxyl group. While direct coordination of the hydroxyl group is possible, its conversion to an alkoxide or its esterification to introduce other coordinating groups can enhance its binding affinity and selectivity for specific metal ions. For example, esterification with a carboxylic acid bearing another donor site, such as a second piperidine ring or an aromatic amine, could result in a multidentate ligand capable of forming polynuclear complexes or metal-organic frameworks (MOFs).

The table below outlines hypothetical ligand designs based on the derivatization of this compound and their potential applications in coordination chemistry.

| Derivative Type | Modification Site | Potential Coordinating Atoms | Potential Metal Ions | Potential Applications |

| N-(2-pyridylmethyl)-3-(p-Tolyl)piperidin-3-ol | Secondary Amine | N(piperidine), N(pyridine), O(hydroxyl) | Cu(II), Zn(II), Ni(II) | Catalysis, Luminescent materials |

| 3-(p-Tolyl)-3-(picolinoyloxy)piperidine | Tertiary Hydroxyl | N(piperidine), N(pyridine), O(ester) | Ru(II), Rh(III), Fe(III) | Homogeneous catalysis, Bioinorganic chemistry |

| 1,4-bis(3-hydroxy-3-(p-tolyl)piperidin-1-yl)butane | Secondary Amine | N(piperidine), O(hydroxyl) | Mn(II), Co(II), Cd(II) | Magnetic materials, Coordination polymers |

These derivatization strategies offer a pathway to a diverse library of ligands. The specific nature of the substituent introduced, whether on the nitrogen or the oxygen, will dictate the electronic and steric properties of the resulting ligand, thereby influencing the structure, stability, and reactivity of the corresponding metal complexes.

Applications in Polymer Chemistry and Supramolecular Assemblies

The bifunctional nature of this compound also renders it a valuable building block for polymer chemistry and the construction of supramolecular assemblies. Both the secondary amine and the tertiary hydroxyl group can be modified to introduce polymerizable functionalities or moieties that drive non-covalent self-assembly.

In the realm of polymer chemistry, the hydroxyl group can be esterified with acrylic or methacrylic acid to form the corresponding acrylate (B77674) or methacrylate (B99206) monomers. These monomers, containing the bulky and rigid 3-(p-tolyl)piperidine-3-yl group, could be subjected to radical polymerization to yield polymers with potentially interesting thermal and mechanical properties. The incorporation of the piperidine ring into the polymer backbone or as a side chain can also introduce pH-responsiveness or sites for post-polymerization modification.

The secondary amine provides another handle for polymerization. For instance, it can undergo condensation reactions with dicarboxylic acids or their derivatives to form polyamides. The specific stereochemistry of the this compound scaffold could be exploited to synthesize chiral polymers with potential applications in enantioselective separations or as chiral catalysts.

The table below summarizes potential polymerizable monomers derived from this compound and the expected properties of the resulting polymers.

| Monomer | Polymerization Method | Potential Polymer Properties | Potential Applications |

| 3-(p-Tolyl)piperidin-3-yl methacrylate | Free Radical Polymerization | High glass transition temperature, thermal stability | Specialty plastics, coatings |

| N-Acryloyl-3-(p-Tolyl)piperidin-3-ol | Free Radical Polymerization | pH-responsive, functionalizable | Drug delivery, smart materials |

| Polyamide from this compound and a diacid | Polycondensation | High melting point, chirality | Chiral stationary phases, engineering plastics |

For supramolecular assemblies, the key lies in introducing recognition motifs that can direct self-assembly through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The p-tolyl group already provides a site for aromatic interactions. Functionalization of the secondary amine with long alkyl chains could lead to the formation of amphiphilic molecules that self-assemble into micelles, vesicles, or organogels in appropriate solvents.

Furthermore, the introduction of hydrogen bonding motifs, such as urea (B33335) or amide groups, via reaction with the secondary amine, can lead to the formation of ordered supramolecular structures. The chirality of the this compound core, if resolved into its enantiomers, could be translated into the formation of chiral supramolecular polymers or helical assemblies.

Advanced Analytical Research Methodologies

Spectroscopic Techniques for In-Depth Structural Elucidation

Unambiguous confirmation of the chemical structure of "3-(p-Tolyl)piperidin-3-ol" is achieved through a combination of advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and their spatial relationships.

While 1D NMR (¹H and ¹³C) provides fundamental structural information, 2D NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For "this compound," COSY would be used to trace the connectivity of the protons within the piperidine (B6355638) ring and to confirm the coupling between the aromatic protons on the tolyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). This is crucial for assigning the carbon signals of the piperidine ring and the tolyl group based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically two to three bonds, ¹H-¹³C correlations). This is particularly useful for identifying quaternary carbons (like C3 and the tolyl carbon attached to the piperidine ring) and for piecing together different fragments of the molecule. For example, correlations from the methyl protons of the tolyl group to the aromatic carbons would confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the stereochemistry and conformation of the molecule. For "this compound," NOESY could reveal the spatial relationship between the tolyl group and the protons on the piperidine ring, helping to establish the preferred conformation of the ring.

Table 3: Expected 2D NMR Correlations for "this compound"

| Experiment | Expected Key Correlations | Information Gained |

|---|---|---|

| COSY | H2 ↔ H6, H4 ↔ H5 | Connectivity within the piperidine ring |

| HSQC | Aromatic H ↔ Aromatic C, Piperidine H ↔ Piperidine C | Direct H-C attachments |

| HMBC | CH₃ (tolyl) ↔ Aromatic C's, H2/H4 ↔ C3 | Connectivity across quaternary carbons |

| NOESY | H2ax ↔ H4ax, H2eq ↔ Tolyl H | Spatial proximity and conformation |

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). This allows for the calculation of a unique molecular formula. gcms.cz

For "this compound" (molecular formula C₁₂H₁₇NO), HRMS would be used to measure the exact mass of the molecular ion (e.g., [M+H]⁺). The experimentally determined mass is then compared to the theoretical exact masses of possible elemental compositions. A close match provides strong evidence for the correct molecular formula, distinguishing it from other formulas that may have the same nominal mass. Analysis of the isotopic pattern can further confirm the elemental composition. nih.gov

Table 4: HRMS Data for "this compound"

| Ion | Molecular Formula | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₈NO⁺ | 192.1383 | 192.1380 | -1.6 |

| [M+Na]⁺ | C₁₂H₁₇NNaO⁺ | 214.1202 | 214.1199 | -1.4 |

Solid-State Characterization

The physical properties of a compound in its solid state, such as crystal structure, polymorphism, and melting point, are critical for its handling, formulation, and stability.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov A single-crystal X-ray diffraction study of "this compound" would provide precise information on bond lengths, bond angles, and torsion angles. researchgate.net It would also reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the p-tolyl and hydroxyl substituents. Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the piperidine nitrogen, which govern the macroscopic properties of the solid. nih.gov This information is invaluable for understanding structure-property relationships. For many piperidine derivatives, the ring adopts a chair conformation with bulky substituents in the equatorial position to minimize steric strain. researchgate.net

Other solid-state characterization techniques such as Differential Scanning Calorimetry (DSC) to determine melting point and purity, Thermogravimetric Analysis (TGA) to assess thermal stability, and Powder X-ray Diffraction (PXRD) to identify crystalline phases and polymorphism, would complement the single-crystal data to provide a complete solid-state profile of the compound.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique that is paramount in the solid-state characterization of crystalline materials. It provides a unique "fingerprint" of a crystalline solid, which is dependent on its crystal structure. The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is used to identify crystalline phases, determine the degree of crystallinity, and can even be used for quantitative analysis of mixed phases.

In the analysis of this compound, PXRD is utilized to confirm the crystalline nature of the synthesized material and to identify its specific polymorphic form. Different polymorphs, or crystalline forms of the same compound, can exhibit distinct physical properties, including solubility, melting point, and stability.

A hypothetical PXRD pattern for a crystalline form of this compound is presented below. The presence of sharp, well-defined peaks is indicative of a highly crystalline material. The positions and relative intensities of these peaks are characteristic of the compound's crystal lattice.

Hypothetical Powder X-ray Diffraction Data for this compound

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 45 |

| 12.2 | 7.25 | 100 |

| 15.8 | 5.60 | 78 |

| 17.1 | 5.18 | 62 |

| 19.9 | 4.46 | 35 |

| 21.5 | 4.13 | 88 |

| 24.6 | 3.62 | 55 |

| 28.9 | 3.09 | 40 |

Note: This data is hypothetical and for illustrative purposes.

The consistent appearance of this diffraction pattern across different batches would confirm the reproducibility of the crystalline form. Any significant deviation would suggest the presence of impurities or a different polymorphic form, necessitating further investigation.

Thermal Analysis (TGA, DSC) for Material Stability Research

Thermal analysis techniques are crucial for investigating the stability of a compound as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are often performed concurrently to provide a comprehensive thermal profile.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is particularly useful for determining the thermal stability of a material, identifying the temperature at which decomposition begins, and quantifying the amount of volatile components, such as residual solvent or water.

For this compound, a TGA experiment would reveal the onset temperature of its thermal decomposition. A sharp mass loss in the TGA thermogram indicates the degradation of the compound. The absence of significant mass loss at temperatures below the decomposition point is an indicator of good thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions. The melting point of a pure crystalline solid is a sharp, endothermic event, and its value is a key physical property.

A DSC thermogram for this compound would be expected to show a sharp endotherm corresponding to its melting point. The temperature and enthalpy of this transition provide critical information about the compound's purity and crystalline perfection. Broad melting peaks can indicate the presence of impurities or multiple crystalline forms.

Hypothetical Thermal Analysis Data for this compound

| Analysis | Parameter | Value |

| TGA | Onset of Decomposition | ~ 250 °C |

| Mass Loss at 300 °C | > 95% | |

| DSC | Melting Point (Tonset) | 145 °C |

| Melting Point (Tpeak) | 148 °C | |

| Enthalpy of Fusion (ΔHfus) | 85 J/g |

Note: This data is hypothetical and for illustrative purposes.

The combined TGA and DSC data provide a comprehensive understanding of the thermal behavior of this compound. The high decomposition temperature suggested by TGA indicates good thermal stability, while the sharp melting endotherm in the DSC curve would be characteristic of a pure, crystalline material.

Q & A

Q. What are the recommended synthetic routes for 3-(p-Tolyl)piperidin-3-ol, and how can intermediates be optimized for yield and purity?

Methodological Answer:

- Key Steps :

- Core Structure Formation : Utilize Friedel-Crafts alkylation or transition-metal-catalyzed coupling to attach the p-tolyl group to the piperidine ring.

- Hydroxylation : Introduce the hydroxyl group via hydroboration-oxidation (as demonstrated in analogous piperidin-3-ol syntheses) .

- Protection/Deprotection : Use benzyl or tert-butyldimethylsilyl (TBS) groups to protect reactive sites during synthesis .

- Optimization :

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for intermediate isolation.

- Yield Improvement : Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of borane-THF for hydroboration) and temperature control (0–5°C for sensitive steps).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation :

- NMR : and NMR to verify regiochemistry (e.g., hydroxyl position) and aromatic substitution patterns.

- XRD : Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry in crystalline derivatives .

- Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., exact mass ± 2 ppm error) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound derivatives?

Methodological Answer:

- Root-Cause Analysis :

- Batch Variability : Compare synthetic routes (e.g., freebase vs. hydrochloride salts) and purity levels across studies .

- Assay Conditions : Replicate experiments under standardized conditions (e.g., cell lines, buffer pH, incubation time) to isolate confounding variables.

- Stereochemical Effects : Test enantiomers separately, as seen in studies on (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, where stereochemistry significantly altered receptor binding .

- Validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm activity trends.

Q. What strategies are effective for stabilizing polymorphic forms of this compound in preclinical studies?

Methodological Answer:

- Polymorph Screening :

- Solvent Screening : Test crystallization in polar (e.g., ethanol) vs. nonpolar (e.g., toluene) solvents to identify stable forms .

- Thermal Analysis : Differential scanning calorimetry (DSC) to map phase transitions and identify thermodynamically stable polymorphs.

- Stabilization :

- Excipients : Co-crystallize with pharmaceutically accepted co-formers (e.g., succinic acid) to enhance stability.

- Storage : Use desiccants and inert atmospheres (N) to prevent hydrate formation or oxidation.

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

Methodological Answer:

- In Silico Workflow :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target receptors (e.g., serotonin or dopamine receptors).

- QSAR Analysis : Corporate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) to optimize bioavailability and target engagement.

- Metabolite Prediction : Tools like GLORY or MetaSite to identify potential metabolic hotspots (e.g., hydroxylation sites) .

- Validation : Synthesize top-ranked derivatives and validate predictions via in vitro assays.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

Methodological Answer:

- Controlled Experiments :

- Solvent Systems : Test solubility in buffered (pH 7.4 PBS) vs. non-buffered (DMSO) solutions, noting temperature effects (25°C vs. 37°C).

- Salt Forms : Compare freebase solubility with hydrochloride or other salts, as salt formation often enhances aqueous solubility .

- Documentation : Report detailed experimental conditions (e.g., agitation time, filtration methods) to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.